2'-cyclopentyl-N-(4-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure This compound features a cyclopentane ring fused with an isoquinoline moiety, and it is substituted with a methoxyphenyl group
Preparation Methods
The synthesis of 2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Spirocyclization: The cyclopentane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclopentane moieties.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the isoquinoline derivative.
Final Functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spiro structures.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar compounds to 2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other spiro compounds and isoquinoline derivatives. Some examples are:
Spiro[cyclopentane-1,3’-isoquinoline] derivatives: These compounds share the spiro structure and may have similar chemical properties.
Methoxyphenyl-substituted isoquinolines: These compounds have the methoxyphenyl group attached to the isoquinoline core and may exhibit similar reactivity.
Carboxamide-containing spiro compounds: These compounds contain the carboxamide functional group and may have similar biological activities.
The uniqueness of 2’-cyclopentyl-N-(4-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-(4-methoxyphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H30N2O3/c1-31-20-14-12-18(13-15-20)27-24(29)23-21-10-4-5-11-22(21)25(30)28(19-8-2-3-9-19)26(23)16-6-7-17-26/h4-5,10-15,19,23H,2-3,6-9,16-17H2,1H3,(H,27,29) |
InChI Key |
WKHBGIREOFSBHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.